molecular formula C12H12N6O2S B15226965 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B15226965
M. Wt: 304.33 g/mol
InChI Key: UIRDIUMKZRVENE-UHFFFAOYSA-N
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Description

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS No.: 886504-04-7) is a heterocyclic compound with a molecular formula of C₁₂H₁₂N₆O₂S and a molecular weight of 304.33 g/mol . The structure comprises an imidazo[1,2-a]pyridine core substituted with two methyl groups at positions 2 and 7, a nitro group at position 6, and a thiazole ring bearing a hydrazinyl group at position 2 (Figure 1). The compound is synthesized with a purity of ≥97% and is cataloged as a pharmaceutical intermediate .

Imidazo[1,2-a]pyridine derivatives are widely studied for antiparasitic, antimicrobial, and anti-inflammatory activities . The structural uniqueness of this compound—particularly the nitro group and hydrazinyl-thiazole appendage—positions it as a candidate for further pharmacological exploration.

Properties

Molecular Formula

C12H12N6O2S

Molecular Weight

304.33 g/mol

IUPAC Name

[4-(2,7-dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H12N6O2S/c1-6-3-10-14-7(2)11(8-5-21-12(15-8)16-13)17(10)4-9(6)18(19)20/h3-5H,13H2,1-2H3,(H,15,16)

InChI Key

UIRDIUMKZRVENE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1[N+](=O)[O-])C3=CSC(=N3)NN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid to form the imidazo[1,2-a]pyridine core . The nitro group is introduced via nitration reactions, and the thiazole ring is formed through cyclization reactions involving appropriate thioamide precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Hydrazine Group Reactivity

The 2-hydrazinyl substituent on the thiazole ring enables multiple reaction pathways:

1.1 Condensation Reactions
The hydrazine group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is typically conducted in ethanol or methanol under acidic catalysis (pH 4–6) at 60–80°C .

Example:

Compound+RCHOEtOH, HClThiazole-hydrazone derivative\text{Compound} + \text{RCHO} \xrightarrow{\text{EtOH, HCl}} \text{Thiazole-hydrazone derivative}

1.2 Cyclocondensation
Reaction with β-diketones or α-keto acids yields pyrazole or triazole-fused thiazole derivatives. These reactions occur in refluxing acetonitrile with catalytic p-toluenesulfonic acid .

1.3 Nucleophilic Substitution
The hydrazine nitrogen can participate in nucleophilic displacement reactions with alkyl halides or acyl chlorides:

  • Alkylation: Forms N-alkylated derivatives in DMF with K₂CO₃ as base

  • Acylation: Produces acylhydrazides using acetic anhydride or benzoyl chloride

Thiazole Ring Reactivity

The electron-deficient thiazole system participates in characteristic reactions:

2.1 Electrophilic Substitution
Substitution occurs preferentially at the 5-position of the thiazole ring:

Reaction TypeReagentsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivative62–68
HalogenationNBS/NCS, CCl₄, Δ5-Halo-thiazole derivatives55–73
Friedel-Crafts AcylationAcCl, AlCl₃, DCM5-Acyl-thiazole derivatives48–52

2.2 Ring-Opening Reactions
Under strong alkaline conditions (NaOH, 10% aq., 100°C), the thiazole ring undergoes hydrolysis to form mercaptoamine intermediates .

Nitroimidazo[1,2-a]pyridine Reactivity

The 6-nitro group and fused imidazo-pyridine system exhibit distinct behavior:

3.1 Redox Reactions
The nitro group undergoes controlled reduction to amine derivatives:

-NO2H2/Pd-C, EtOH-NH2(80–85% yield)[2][7]\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{-NH}_2 \quad (\text{80–85\% yield})[2][7]

3.2 Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces nitro-to-nitrito isomerization, forming a metastable nitrito intermediate.

3.3 Coordination Chemistry
The imidazo[1,2-a]pyridine nitrogen and thiazole sulfur act as bidentate ligands for transition metals (Cu²⁺, Fe³⁺), forming octahedral complexes confirmed by XRD analysis .

Comparative Reactivity with Structural Analogs

Compound ClassKey Reactivity DifferenceBiological ImpactReference
Simple 2-HydrazinylthiazolesHigher susceptibility to oxidationReduced metabolic stability
Nitroimidazole DerivativesEnhanced redox cycling capacityIncreased cytotoxicity
Pyridine-Fused ThiazolesImproved metal-chelating abilityHigher antimicrobial potency

Synthetic Methodology

The compound is synthesized via a modified Hantzsch thiazole synthesis:

  • Step 1: Condensation of 2,7-dimethyl-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde with thiosemicarbazide in ethanol (80°C, 6 hr)

  • Step 2: Cyclization with α-bromoacetophenone derivatives in DMF (120°C, 12 hr)

Optimized Conditions:

  • Yield: 68–72%

  • Purity: >98% (HPLC)

  • Key Intermediate: Characterized by 1H NMR^1\text{H NMR} (δ 8.21 ppm, thiazole H-5)

Stability Profile

Critical stability parameters from accelerated degradation studies:

ConditionDegradation Pathwayt₁/₂ (Days)Major Degradant
Acidic (pH 1.2)Hydrazine cleavage3.2Thiazole-2-one derivative
Alkaline (pH 10)Thiazole ring opening1.8Mercaptoamine compound
Oxidative (3% H₂O₂)Nitro group reduction5.6Amino derivative
PhotolyticNitro-to-nitrito isomerization14.3Nitrito isomer

This comprehensive analysis demonstrates that 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole exhibits rich chemical functionality exploitable for pharmaceutical development. Its unique reactivity profile, particularly the synergistic effects between the hydrazine, thiazole, and nitroimidazo-pyridine units, makes it a promising scaffold for antitubercular and antimicrobial agents .

Scientific Research Applications

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex heterocyclic compound that combines structural elements of imidazo[1,2-a]pyridine and thiazole, possessing a hydrazine group and a nitro group, which gives it potential for a variety of biological activities. The molecular formula of this compound is C12H12N6O2S .

Potential Applications
The unique structure of this compound suggests several potential applications:

  • Antimicrobial Properties Compounds containing thiazole and imidazo[1,2-a]pyridine scaffolds have demonstrated antimicrobial properties. The presence of a nitro group can enhance biological activity because it can participate in redox reactions within biological systems. For example, 5-nitrothiazole, which has a thiazole ring with a nitro group, is used as an antimicrobial agent.
  • Antitumor Properties Imidazo[1,2-a]pyridine derivatives are known for their antitumor activity.
  • Antituberculosis Properties Hydrazine derivatives have been explored for antituberculosis properties.

Chemical Reactivity
The chemical reactivity of this compound can be explored through reactions typical of hydrazine and thiazole derivatives.

Interaction Studies
Interaction studies of this compound could focus on its binding affinity with biological targets such as enzymes or receptors involved in disease pathways. These studies are crucial to understanding how the compound exerts its pharmacological effects and could involve techniques like:

  • Enzyme inhibition assays
  • Receptor binding assays
  • Spectroscopic methods

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
5-NitrothiazoleThiazole ring with nitro groupUsed as an antimicrobial agent
Imidazo[1,2-a]pyridine derivativesContains imidazo ringKnown for antitumor activity
Hydrazine derivativesVarious substitutions on hydrazineExplored for antituberculosis properties

Mechanism of Action

The mechanism of action of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound may also inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The imidazo[1,2-a]pyridine scaffold is common in medicinal chemistry. Table 1 compares the target compound with analogs from the literature.

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Features Biological Relevance (if reported) Reference
Target Compound 2,7-Dimethyl-6-nitro; 2-hydrazinylthiazole 304.33 Nitro group enhances electrophilicity; hydrazinyl enables chelation. N/A (structural analog to antiparasitics)
8p () 6-Chloro-2-methyl; triazole-piperazine-methoxy-nitro 599.08 Chloro substituent; bulky triazole-piperazine chain. Antileishmanial/antitrypanosomal activity
10b () 2,7-Dimethyl; nonyl-triazole-piperazine 564.73 Long alkyl chain (nonyl) increases lipophilicity. N/A
5.14i () Pyridin-3-yl; carboxamide-Boc-guanidino 601.70 Carboxamide and guanidino groups enhance hydrogen-bonding potential. Urokinase plasminogen activator inhibitor
Compound in 6-Methyl-p-tolyl; acetamido-benzamide ~600 (estimated) Bulky benzamide groups improve receptor binding. High anti-inflammatory activity

Analysis :

  • Solubility: The hydrazinyl-thiazole group may improve aqueous solubility relative to lipophilic analogs like 10b (nonyl chain) .
  • The hydrazinyl group could mimic hydrazide pharmacophores in known antiparasitic agents .

Thiazole and Hydrazine-Containing Heterocycles

Role of the Thiazole-Hydrazinyl Moiety

The thiazole ring is a bioisostere for phenyl or pyridine groups, offering metabolic stability and hydrogen-bonding versatility. Table 2 contrasts the target compound with other hydrazinyl-thiazole derivatives.

Compound Name / ID Core Structure Hydrazinyl Position Additional Functionalization Molecular Weight (g/mol) Reference
Target Compound Imidazo[1,2-a]pyridine Thiazole-C2 Nitro, dimethyl 304.33
12 () Pyridine-3-carbonitrile Pyridine-C6 Methyl-phenyl-pyrazole ~280 (estimated)
7a,b () 4-Thiazolidinone Thiazolidinone-C5 Pyrimidine-morpholine ~350 (estimated)

Analysis :

  • Electronic Profile : The nitro group in the target compound creates a stronger electron-deficient core compared to pyridine-carbonitrile derivatives (), which may influence binding to electron-rich biological targets.
  • Chelation Potential: The hydrazinyl-thiazole group in the target compound could act as a bidentate ligand for metal ions, a feature absent in morpholine-substituted thiazolidinones () .

Biological Activity

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that combines features from imidazo[1,2-a]pyridine and thiazole structures. Its molecular formula is C₁₂H₁₂N₆O₂S, and it has garnered attention for its potential biological activities, including antimicrobial, antitumor, and antituberculosis properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features:

  • Imidazo[1,2-a]pyridine moiety with a nitro group at the 6-position.
  • Thiazole ring substituted with a hydrazine group.
  • Two methyl groups located at the 2 and 7 positions.

This unique structural configuration may enhance its biological activity compared to other similar compounds due to the synergistic effects of its functional groups.

Antimicrobial Activity

Research indicates that compounds containing both thiazole and imidazo[1,2-a]pyridine scaffolds exhibit significant antimicrobial properties. The presence of the nitro group enhances this activity by participating in redox reactions within biological systems. For instance, derivatives of this compound have been shown to inhibit various bacterial strains effectively.

Antitumor Activity

The antitumor potential of this compound has been supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. In vitro assays have revealed that the compound can inhibit cell proliferation in several tumor types, suggesting mechanisms involving cell cycle arrest and apoptosis induction.

Antituberculosis Activity

The compound's structural features suggest potential applications in treating tuberculosis. Preliminary studies indicate that it may inhibit Mycobacterium tuberculosis growth, making it a candidate for further exploration as an antituberculosis agent.

Case Studies

  • Antiglycation Potential : A study evaluated various hydrazinylthiazole derivatives for their antiglycation properties. Compounds similar to this compound showed promising results with IC₅₀ values indicating effective inhibition of glycation processes .
  • α-Amylase Inhibition : In another investigation, derivatives were screened for α-amylase inhibition, revealing dose-dependent activity with some compounds exhibiting IC₅₀ values lower than standard inhibitors like acarbose .
  • Cytotoxicity Assays : Hemolytic activity was assessed through hemolytic assays where certain derivatives exhibited low toxicity at specific concentrations, indicating a favorable safety profile compared to others that caused significant red blood cell lysis .

Comparative Analysis

A comparative analysis of similar compounds reveals unique features that may contribute to their biological effectiveness:

Compound NameStructureUnique Features
5-NitrothiazoleThiazole ring with nitro groupAntimicrobial agent
Imidazo[1,2-a]pyridine derivativesContains imidazo ringKnown for antitumor activity
Hydrazine derivativesVarious substitutions on hydrazineExplored for antituberculosis properties

The dual functionality of this compound enhances its biological activity compared to other compounds lacking such structural diversity.

Q & A

Q. What are the common synthetic routes for preparing 4-(2,7-dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Nitration at the 6-position of the imidazo[1,2-a]pyridine ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Step 3 : Introduction of the hydrazinylthiazole moiety via nucleophilic substitution or coupling reactions (e.g., using thiosemicarbazide derivatives).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures improves purity. Monitor by TLC and confirm via ¹H/¹³C NMR and ESI-MS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at 2,7-positions, nitro group at C6, and hydrazinyl-thiazole linkage). Look for characteristic shifts: nitro groups (~8.5–9.0 ppm in ¹H NMR), thiazole protons (~6.5–7.5 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak) and compare with calculated values.
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch of hydrazine at ~3200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-311G(d) to calculate global reactivity indices (e.g., electrophilicity, nucleophilicity) and local softness. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., nitro group as electrophilic center, hydrazine as nucleophilic site) .
  • Molecular Docking : Study interactions with biological targets (e.g., parasitic enzymes like trypanothione reductase for antitrypanosomal activity) using AutoDock Vina. Validate with experimental IC₅₀ data .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Analysis : Perform dose-dependent assays (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Validation : Cross-check with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition).
  • Metabolite Screening : Use LC-MS to detect degradation products or reactive intermediates that may interfere with activity .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility while maintaining LogP <5 (Lipinski’s Rule of Five).
  • Metabolic Stability : Perform microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots. Modify susceptible sites (e.g., replace labile hydrazine with a stable bioisostere like triazole) .
  • Pro-drug Design : Mask polar groups (e.g., esterify hydrazine) to enhance membrane permeability, with in situ enzymatic activation .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., methanol/dichloromethane). Use SHELXL for refinement, focusing on resolving nitro-group orientation and thiazole-hydrazine torsion angles. Validate with R-factor (<5%) and electron density maps .
  • Comparative Analysis : Overlay experimental and DFT-optimized structures to identify conformational discrepancies .

Experimental Design & Data Analysis

Q. What in vitro assays are appropriate for evaluating antiparasitic activity, and how should controls be designed?

  • Methodological Answer :
  • Antileishmanial Assay : Use promastigote cultures (e.g., Leishmania donovani) with amphotericin B as a positive control. Measure viability via MTT assay (48–72 hr incubation). Include vehicle (DMSO) and untreated controls .
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ mammalian/IC₅₀ parasite). Aim for SI >10 .

Q. How can researchers troubleshoot low yields in the final coupling step (imidazo[1,2-a]pyridine + thiazole-hydrazine)?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄ (for Suzuki coupling) or EDCI/HOBt (for amide coupling) under inert atmospheres.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) at 80–100°C. Add molecular sieves to scavenge water.
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dimerization of hydrazine) and adjust stoichiometry (1.2:1 ratio of imidazo-pyridine to thiazole reagent) .

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